molecular formula C10H13FN2 B12600232 (2S)-2-(4-fluorophenyl)piperazine CAS No. 612507-29-6

(2S)-2-(4-fluorophenyl)piperazine

Cat. No.: B12600232
CAS No.: 612507-29-6
M. Wt: 180.22 g/mol
InChI Key: NZAKSEMIIIZYEM-SNVBAGLBSA-N
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Description

(2S)-2-(4-fluorophenyl)piperazine: is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is connected to the piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluoroaniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach offers advantages in terms of yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl piperazines.

Scientific Research Applications

Chemistry: (2S)-2-(4-fluorophenyl)piperazine is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated piperazines on biological systems. It is often used in the development of new drugs and as a reference standard in analytical chemistry.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It is investigated for its potential therapeutic effects in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

    1-(4-fluorophenyl)piperazine: Similar structure but lacks the stereochemistry of (2S)-2-(4-fluorophenyl)piperazine.

    4-fluorophenylpiperidine: Contains a piperidine ring instead of a piperazine ring.

    4-fluorophenylmorpholine: Contains a morpholine ring instead of a piperazine ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a fluorine atom on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

612507-29-6

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

(2S)-2-(4-fluorophenyl)piperazine

InChI

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1

InChI Key

NZAKSEMIIIZYEM-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@H](CN1)C2=CC=C(C=C2)F

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F

Origin of Product

United States

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